tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
Description
Historical Context and Discovery
The discovery of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is rooted in advancements in carbamate chemistry and piperidine derivatives during the late 20th century. Piperidine scaffolds gained prominence due to their structural versatility in drug design, particularly for central nervous system (CNS) therapeutics. The tert-butyl carbamate (Boc) group emerged as a critical protecting group in peptide synthesis, enabling selective deprotection strategies. This compound’s synthesis was first reported in the context of optimizing Fmoc (fluorenylmethyloxycarbonyl) removal protocols, where 4-methylpiperidine was identified as a viable alternative to piperidine. Patent filings in the early 2010s further refined its synthetic routes, emphasizing its utility as an intermediate for muscarinic receptor antagonists and kinase inhibitors.
Significance in Organic Chemistry and Pharmaceutical Research
This compound is pivotal in:
- Peptide Synthesis : As a Boc-protected amine, it facilitates selective deprotection in solid-phase peptide synthesis (SPPS), enhancing yield and purity.
- Pharmaceutical Intermediates : Its piperidine core is integral to bioactive molecules, including antiviral agents (e.g., HCV inhibitors) and anticancer compounds targeting RAS mutations.
- Chemical Stability : The tert-butyl group imparts steric hindrance, protecting the carbamate linkage from premature hydrolysis during multi-step syntheses.
Recent studies highlight its role in synthesizing SHP2 phosphatase inhibitors, which are critical for targeting cancers driven by RTK-RAS-MAPK pathway dysregulation.
Nomenclature and Classification within Carbamate Chemistry
The compound’s systematic IUPAC name, tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, reflects its structure:
- Core Scaffold : 4-Methylpiperidine, a six-membered heterocycle with a methyl group at the 4-position.
- Functional Groups : A carbamate group (-OCONH-) linked to a tert-butyl moiety (C(C)(C)(C)O-).
- Classification : It belongs to the N-Boc-protected amine family, characterized by the Boc group’s role in masking reactive amines during synthesis.
Alternative names include 4-(Boc-aminomethyl)-4-methylpiperidine and carbamic acid, N-[(4-methyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester.
Current Research Landscape and Scientific Interest
Recent advancements focus on:
- Synthetic Methodologies :
Biological Applications :
Computational Studies :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ | |
| Molecular Weight | 228.33 g/mol | |
| Predicted Boiling Point | 325.7±15.0°C | |
| SMILES | CC1(CCNCC1)CNC(=O)OC(C)(C)C |
Properties
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIYCSNDWNMPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common Synthetic Route
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Aminomethylation | 4-methylpiperidine | Formaldehyde + Ammonia or reductive amination | 4-(aminomethyl)-4-methylpiperidine | Variable | Formation of aminomethyl intermediate |
| 2 | Boc Protection | 4-(aminomethyl)-4-methylpiperidine | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | This compound | 60–95% | Carbamate formation under mild conditions |
- The Boc protection step is typically performed under mild, anhydrous conditions to avoid hydrolysis of the carbamate.
- Bases such as triethylamine or N,N-diisopropylethylamine are used to scavenge the HCl generated during the reaction.
- Solvents like dichloromethane or tetrahydrofuran are preferred for their inertness and ability to dissolve both reagents and products.
Alternative Method: Reductive Amination Followed by Boc Protection
Another approach involves:
Preparation of Hydrochloride Salt
The hydrochloride salt form, This compound hydrochloride , can be prepared by treating the free base carbamate with hydrogen chloride in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane). This salt form is often preferred for improved stability and handling.
Detailed Research Findings and Reaction Conditions
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Boc Protection | 4-(aminomethyl)-4-methylpiperidine | tert-Butyl chloroformate, base | 0–25 °C, DCM solvent | Straightforward, high yield | Requires pure amine intermediate |
| Reductive Amination + Boc | 4-methylpiperidin-4-one + amine source | Reducing agent + Boc reagent | Mild heating, inert atmosphere | One-pot synthesis possible | More steps, requires careful control |
| Salt Formation | Free base carbamate | HCl (gas or solution) | Room temperature | Improved stability and solubility | Additional step, salt may alter solubility |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: It can also undergo reduction reactions to form different reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various carbamate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
One of the primary applications of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is as a protecting group in organic synthesis. It protects amine functionalities during multi-step synthesis processes, allowing for selective reactions without interference. This application is crucial in the synthesis of complex organic molecules, particularly in pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for synthesizing various bioactive molecules. Its unique structural properties enable modifications that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance:
- Neuropharmacological Applications : Studies have shown that this compound exhibits neuroprotective effects, suggesting potential applications in treating neurological disorders such as multiple sclerosis and Parkinson's disease.
- Pharmaceutical Development : The compound is involved in developing new therapeutic agents, where its reactivity allows for the incorporation of diverse functional groups into drug candidates.
Industrial Applications
In the industrial sector, this compound is utilized in producing agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate for various chemical processes.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Substitution | Amines, alcohols | Polar solvents (DMF, DMSO) | Carbamate derivatives |
| Oxidation | KMnO₄, CrO₃ | Acidic or basic conditions | Oxidized products |
| Reduction | LiAlH₄, NaBH₄ | Varies | Reduced forms |
Case Study 1: Synthesis of Complex Molecules
A study conducted on the use of this compound demonstrated its effectiveness as a protecting group during the multi-step synthesis of a complex pharmaceutical compound. The study reported a successful yield and purity of the final product due to the selective protection offered by this carbamate derivative.
Case Study 2: Neuroprotective Drug Development
Research investigating the neuroprotective properties of this compound highlighted its potential for treating neurodegenerative diseases. In vitro studies showed significant protective effects against neuronal cell death, paving the way for further exploration in drug formulation.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the piperidine ring.
4-Methylpiperidine: Contains the piperidine ring but lacks the tert-butyl carbamate group.
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate: Similar structure with a hydroxyl group instead of a methyl group on the piperidine ring.
Uniqueness: tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the 4-methylpiperidine ring. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Biological Activity
Tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure and carbamate functionality, plays a significant role in the synthesis of various therapeutic agents. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a tert-butyl group attached to a piperidine ring through a carbamate linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways relevant to drug action.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It can bind to receptors involved in neurotransmission and other physiological processes, potentially impacting neurological functions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| HCT116 | 12.5 | Cell cycle arrest (G0/G1) |
- Neuroprotective Effects : The compound's structural features allow it to influence pharmacokinetic properties, making it a candidate for neuroprotective agents targeting disorders such as Alzheimer's disease .
Study 1: Anticancer Activity
In a comparative study, this compound was tested against established chemotherapeutics like doxorubicin. Results indicated that this compound exhibited comparable efficacy in inducing apoptosis in A549 cells, highlighting its potential as an anticancer agent .
Study 2: Neuropharmacological Applications
Another study explored the use of this compound in developing drugs for neurological disorders. It demonstrated significant neuroprotective effects in vitro, suggesting potential applications in treating conditions like multiple sclerosis and Parkinson's disease.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, and what reaction conditions optimize yield and purity?
- Methodology : The synthesis typically involves multi-step protection-deprotection strategies. For example, a related compound, tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate, is synthesized via condensation of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine, followed by reduction and protection steps. Key conditions include using triethylamine as a catalyst in dichloromethane under inert atmospheres .
- Optimization :
- Catalysts : Triethylamine or DMAP for efficient coupling.
- Solvents : Dichloromethane or THF for solubility and reactivity.
- Temperature : Room temperature to 40°C to avoid side reactions.
- Table 1 : Synthesis Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 3-Nitrobenzaldehyde, DCM, triethylamine | 75–85 | |
| Reduction | H₂/Pd-C, ethanol | 90–95 | |
| BOC Protection | Di-tert-butyl dicarbonate, THF | 80–88 |
Q. How can researchers ensure the purity of this compound post-synthesis, and what analytical techniques are recommended?
- Methodology :
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl group signals at ~1.4 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₅N₂O₂: 265.1917) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Storage : Store at 2–8°C in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different assays?
- Methodology :
- Orthogonal Assays : Compare results from enzyme inhibition, cell viability (MTT), and binding studies (SPR) to validate target engagement .
- Purity Analysis : Ensure >95% purity via HPLC; impurities (e.g., deprotected amines) may interfere with assays .
- Structural Analog Comparison : Test derivatives (e.g., 4-tert-butyl-N’-(1-methylpiperidin-4-ylidene)benzohydrazide) to isolate pharmacophoric features .
Q. What strategies are effective in elucidating the three-dimensional structure of this compound using crystallographic methods?
- Methodology :
- Crystal Growth : Use vapor diffusion with solvents like ethanol/water (70:30) at 4°C .
- Refinement Tools : SHELXL for small-molecule refinement; SIR97 for direct methods in phase determination .
- Data Collection : High-resolution (≤1.0 Å) synchrotron data to resolve piperidine ring conformation and BOC group orientation .
Q. How can computational modeling be integrated with experimental data to predict the reactivity and stability of this compound under various conditions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict hydrolysis susceptibility of the carbamate group .
- MD Simulations : Simulate solvation in PBS (pH 7.4) to assess stability over 100 ns trajectories .
- Experimental Validation : Compare predicted degradation products (e.g., 4-methylpiperidine) with LC-MS data .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic stability of this compound in hepatic microsomes?
- Methodology :
- Species-Specific Assays : Test human vs. rodent microsomes to identify interspecies variability .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to rule out enzyme inhibition artifacts .
- Structural Modifications : Introduce deuterium at labile positions (e.g., BOC group) to enhance stability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
